7-(2-Hydroxyethoxy)quinazolin-4(1H)-one
Description
7-(2-Hydroxyethoxy)quinazolin-4(1H)-one is a quinazolinone derivative characterized by a hydroxyethoxy (-OCH₂CH₂OH) substituent at the 7-position of the bicyclic quinazolin-4(1H)-one core. Quinazolinones are nitrogen-containing heterocycles with significant pharmaceutical relevance due to their diverse biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
7-(2-hydroxyethoxy)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O3/c13-3-4-15-7-1-2-8-9(5-7)11-6-12-10(8)14/h1-2,5-6,13H,3-4H2,(H,11,12,14) |
InChI Key |
GMTGLRRVTQVTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCCO)N=CNC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituent type, position, and electronic effects:
Physicochemical Properties
- Hydrophilicity : The hydroxyethoxy group in 7-(2-Hydroxyethoxy)quinazolin-4(1H)-one likely increases water solubility compared to its methoxyethoxy analog (1.28 g/cm³ predicted density).
- non-hydroxy analogs.
- Boiling Point : Methoxyethoxy derivatives (e.g., 389.5±52.0°C) may have lower boiling points than hydroxyethoxy variants due to reduced polarity.
Stability and Reactivity
- Electron Effects: Electron-withdrawing groups (e.g., -NO₂ in ) decrease electron density on the quinazolinone ring, affecting nucleophilic substitution reactivity. Hydroxyethoxy, being electron-donating, may stabilize electrophilic aromatic substitution.
- Oxidative Stability : The hydroxy group may render this compound prone to oxidation compared to methoxy or chloro derivatives.
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